molecular formula C14H12ClNO2 B14458949 4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl CAS No. 66360-61-0

4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl

Cat. No.: B14458949
CAS No.: 66360-61-0
M. Wt: 261.70 g/mol
InChI Key: JVZNIVWGEXKUNG-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl is a halogenated nitroaromatic compound featuring a biphenyl core substituted with a 1-chloroethyl group at the para position of one benzene ring and a nitro group at the para position of the other. This structural configuration confers unique electronic and steric properties, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research.

Properties

CAS No.

66360-61-0

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

1-(1-chloroethyl)-4-(4-nitrophenyl)benzene

InChI

InChI=1S/C14H12ClNO2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(9-7-13)16(17)18/h2-10H,1H3

InChI Key

JVZNIVWGEXKUNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the nitration of biphenyl to introduce the nitro group, followed by the chlorination of the resulting nitrobiphenyl to attach the chloroethyl group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Hydroxyl derivatives.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or electronic effects. Key examples include:

Compound Name Substituents Key Properties/Applications Reference
4-Chloro-4'-nitro-1,1'-biphenyl Cl (C4), NO₂ (C4') High thermal stability; precursor in Suzuki couplings
4-Bromo-4'-nitro-1,1'-biphenyl Br (C4), NO₂ (C4') Enhanced reactivity in nucleophilic substitutions
3,4-Difluoro-3'-nitro-1,1'-biphenyl (DFNBP) F (C3, C4), NO₂ (C3') Fluorine-induced polarity; used in optoelectronics
4′-Chloro-2-nitro-1,1′-biphenyl Cl (C4'), NO₂ (C2) Altered regioselectivity in cyclization reactions
4-(2-Methylpropyl)-4'-nitro-1,1'-biphenyl 2-methylpropyl (C4), NO₂ (C4') Increased hydrophobicity; potential in liquid crystals

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group at C4' enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira) .
  • Halogen Effects : Chloro and bromo substituents at C4 increase molecular polarizability but differ in leaving-group ability (Br > Cl) .
  • Substituent Position : Moving the nitro group from C4' to C2 (as in 4′-chloro-2-nitro-1,1′-biphenyl) alters reactivity pathways, favoring pyrrole-fused products over pyridine-fused ones in reductive cyclizations .
Physicochemical Properties

Comparative data for select compounds:

Property 4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl (Inferred) 4-Chloro-4'-nitro-1,1'-biphenyl DFNBP
Molecular Weight (g/mol) ~277.7 264.66 265.22
Melting Point (°C) Not reported 145–147 112–114
Solubility Low in water; moderate in DCM/THF Insoluble in water; soluble in acetone Soluble in polar aprotic solvents
LogP (Hydrophobicity) ~3.5 (estimated) 3.8 3.2

Notes:

  • The 1-chloroethyl group in the target compound likely increases steric hindrance compared to simpler chloro/bromo analogs, reducing crystallization efficiency .
  • Fluorinated analogs (e.g., DFNBP) exhibit lower logP values due to fluorine’s electronegativity, enhancing solubility in polar media .

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